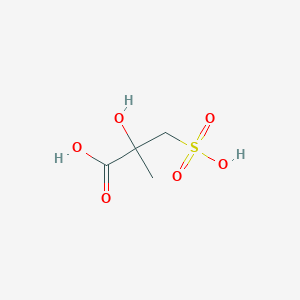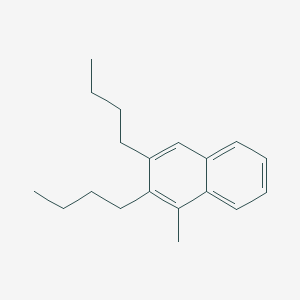
2,3-Dibutyl-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibutyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two butyl groups and one methyl group attached to the naphthalene ring. Naphthalenes are known for their stability and are commonly used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-1-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1-methylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the alkylation reaction. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,3-Dibutyl-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. Common reagents include nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
2,3-Dibutyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dibutyl-1-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity.
相似化合物的比较
Similar Compounds
1-Methylnaphthalene: Lacks the butyl groups, making it less hydrophobic.
2-Methylnaphthalene: Similar structure but with different substitution patterns.
2,3-Dimethylnaphthalene: Contains methyl groups instead of butyl groups.
Uniqueness
2,3-Dibutyl-1-methylnaphthalene is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
65308-79-4 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2,3-dibutyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-4-6-10-16-14-17-11-8-9-13-19(17)15(3)18(16)12-7-5-2/h8-9,11,13-14H,4-7,10,12H2,1-3H3 |
InChI 键 |
LUQHXPFWGVUPKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


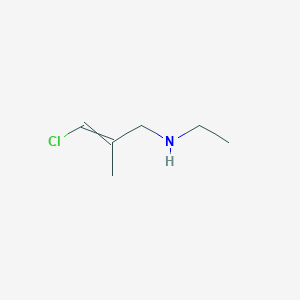
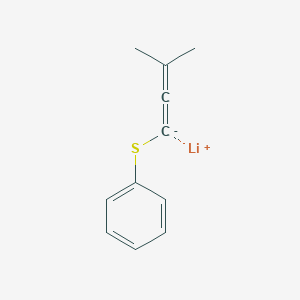
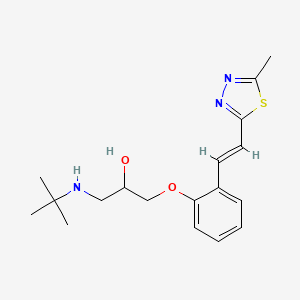
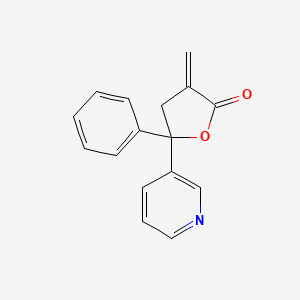
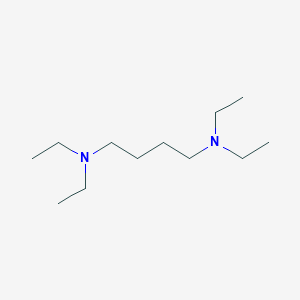
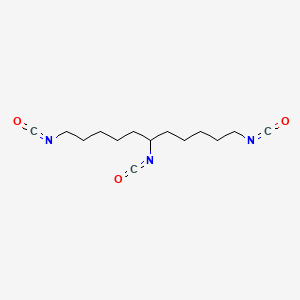
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


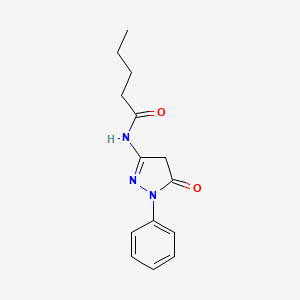
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
